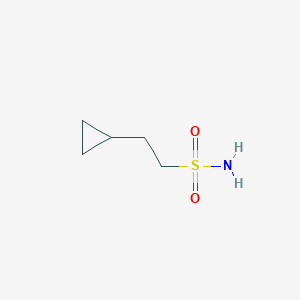
2-Cyclopropylethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclopropyl and ethane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylethane-1-sulfonamide typically involves the reaction between cyclopropylamine and ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters and enhances the yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions: 2-Cyclopropylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
2-Cyclopropylethane-1-sulfonamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other organosulfur compounds.
作用機序
The mechanism of action of 2-Cyclopropylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness: 2-Cyclopropylethane-1-sulfonamide is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other sulfonamides
生物活性
2-Cyclopropylethane-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound, with the chemical formula C5H11NO2S, features a cyclopropyl group attached to an ethane sulfonamide. The unique structure contributes to its interaction with biological targets, particularly enzymes.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Enzyme Inhibition : This compound has been studied for its ability to inhibit various enzymes. Notably, sulfonamides are known to act as inhibitors of carbonic anhydrase (CA) and lactoperoxidase (LPO) enzymes, which play crucial roles in physiological processes .
- Antimicrobial Properties : Similar to other sulfonamides, this compound may exhibit antibacterial effects. Sulfonamides have historically been utilized for their antimicrobial properties, particularly in treating bacterial infections .
- Anticancer Potential : Some studies suggest that sulfonamides can inhibit cancer-related enzymes, indicating a potential role in cancer therapy .
The mechanism by which this compound exerts its biological effects primarily involves:
- Covalent Bond Formation : The sulfonamide group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition. This is particularly relevant for enzymes such as CA and LPO .
- Electrophilic Interactions : The electrophilic nature of the sulfonyl group allows it to interact with various biological molecules, modifying their activity and function.
Research Findings
Recent studies have highlighted the biological activity of this compound and related compounds. Below is a summary of key findings from various research efforts:
Case Studies
Several case studies illustrate the application and effectiveness of this compound:
- Inhibition Studies : A study assessed the IC50 values for various sulfonamide derivatives against LPO, revealing that this compound showed promising inhibition profiles compared to established inhibitors .
- Antibacterial Testing : In vitro tests indicated that compounds similar to this compound exhibited significant antibacterial activity against common pathogens, supporting further exploration in clinical settings.
特性
IUPAC Name |
2-cyclopropylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKBBYYNMLJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














